BenchChemオンラインストアへようこそ!

3-Methyl-2-phenylbutanamide

Solid‑State Chemistry Polymorphism Chiral Separation

3‑Methyl‑2‑phenylbutanamide (α‑phenylisovaleramide; formula C₁₁H₁₅NO, MW 177.24) is a chiral, branched‑chain phenylacetamide derivative. The compound exists as a racemate under the CAS registry 5470‑47‑3, while the (S)‑enantiomer is separately registered as CAS 174290‑51‑8 (Ibuprofen Impurity 6).

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 5470-47-3
Cat. No. B15490608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylbutanamide
CAS5470-47-3
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=CC=C1)C(=O)N
InChIInChI=1S/C11H15NO/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H2,12,13)
InChIKeyTZWZKDIRNLJDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-phenylbutanamide (CAS 5470-47-3) Procurement Baseline: Compound Class and Critical Identity


3‑Methyl‑2‑phenylbutanamide (α‑phenylisovaleramide; formula C₁₁H₁₅NO, MW 177.24) is a chiral, branched‑chain phenylacetamide derivative. The compound exists as a racemate under the CAS registry 5470‑47‑3, while the (S)‑enantiomer is separately registered as CAS 174290‑51‑8 (Ibuprofen Impurity 6) . In the solid state, (±)‑3‑methyl‑2‑phenylbutyramide spontaneously resolves into a conglomerate (Form I) and also crystallizes in two metastable racemic polymorphs (Forms II and III), a rare phenomenon that has been comprehensively characterized by single‑crystal X‑ray diffraction, thermal analysis, slurry conversion experiments, and density functional theory (DFT) calculations [1]. This unusual solid‑form landscape distinguishes it from simpler phenylbutanamides and has direct consequences for purification, formulation, and analytical reference‑standard selection.

Why Simple Phenylbutanamide Substitution Fails for 3-Methyl-2-phenylbutanamide (CAS 5470-47-3)


Procurement decisions for phenylbutanamide derivatives cannot rely on nominal structural similarity alone because the presence and stereochemistry of the α‑methyl substituent fundamentally alter solid‑state behavior, chiral recognition, and biological activity profiles. (±)‑3‑Methyl‑2‑phenylbutyramide exhibits spontaneous conglomerate formation and multiple metastable racemic polymorphs that are absent in the des‑methyl analog 2‑phenylbutanamide (CAS 90‑26‑6) [1]. Furthermore, the N‑unsubstituted primary amide is inactive as a quorum‑sensing inhibitor (IC₅₀ > 100 µM in Vibrio harveyi reporter assays), whereas the N‑(2′‑phenylethyl) derivative shows potent antagonism (IC₅₀ ≈ 1.1 µM) [2]. In the regulatory analytical context, the (S)‑enantiomer is a pharmacopoeially recognized ibuprofen impurity, demanding a controlled enantiomeric composition that generic phenylbutanamides cannot satisfy . These orthogonal differentiation points mean that substituting a superficially related amide introduces unacceptable risk in crystallization‑based purification, bioassay interpretation, or regulatory compliance.

3-Methyl-2-phenylbutanamide (CAS 5470-47-3) Quantitative Differentiation Evidence Guide


Solid‑Form Uniqueness: Spontaneous Conglomerate Resolution and Metastable Racemic Polymorphs vs. 2‑Phenylbutanamide

In the solid state, (±)‑3‑methyl‑2‑phenylbutyramide spontaneously resolves into a stable conglomerate (Form I) and crystallizes in two distinct metastable racemic polymorphs (Form II and Form III) upon melt‑vapor crystallization, a phenomenon not observed for 2‑phenylbutanamide (CAS 90‑26‑6). DFT calculations (B3LYP‑D3/6‑31G(d,p)) demonstrate that the enantiopure (R)‑ and (S)‑enantiomers are thermodynamically more stable than both racemic Forms II and III [1]. In contrast, 2‑phenylbutanamide is a monomorphic crystalline solid with a single reported melting point of 83–87 °C . This fundamental difference in solid‑form landscape directly impacts crystallization‑based separation strategies and solid‑state property control.

Solid‑State Chemistry Polymorphism Chiral Separation

Quorum‑Sensing Functional Inactivity as a Defining Selectivity Gate: 3‑Methyl‑2‑phenylbutanamide vs. 3‑Methyl‑N‑(2′‑phenylethyl)‑butyramide

The unsubstituted primary amide 3‑methyl‑2‑phenylbutanamide lacks detectable quorum‑sensing (QS) inhibitory activity in Vibrio harveyi bioluminescence reporter assays at concentrations up to 100 µM (IC₅₀ > 100 µM) , whereas the N‑(2′‑phenylethyl) derivative (CAS not explicitly given; compound 1 in Meschwitz et al. 2019) acts as a potent QS antagonist with an IC₅₀ of approximately 1.1 µM [1]. This > 90‑fold difference in functional potency demonstrates that the primary amide cannot substitute for its N‑substituted analog in QS‑targeted applications and vice versa.

Quorum Sensing Phenethylamide SAR Bacterial Communication

Chiral Identity as a Pharmacopoeial Impurity Standard: (S)‑3‑Methyl‑2‑phenylbutanamide vs. Generic Phenylbutanamide Analogs

The (S)‑enantiomer of 3‑methyl‑2‑phenylbutanamide (CAS 174290‑51‑8) is recognized as Ibuprofen Impurity 6, a pharmacopoeially relevant chiral impurity standard . This defined chiral specification gives the compound a precise quantitative identity in analytical method validation that is absent in non‑chiral or racemic phenylbutanamide analogs. 2‑Phenylbutanamide (CAS 90‑26‑6) is categorized as Primidone EP Impurity C with an unrelated pharmacopoeial context . The two compounds therefore serve non‑overlapping impurity‑profiling functions, and substituting one for the other would invalidate regulatory analytical methods.

Pharmaceutical Impurity Standards Chiral Purity Ibuprofen Quality Control

Crystal Landscape and Process Robustness: Thermodynamic Stability Hierarchy Derived by DFT vs. Monomorphic Analogs

DFT calculations (B3LYP‑D3/6‑31G(d,p)) on the three polymorphs of (±)‑3‑methyl‑2‑phenylbutyramide establish a clear thermodynamic stability ranking: enantiopure (R)‑ and (S)‑forms > conglomerate Form I > racemic Form II ≈ racemic Form III. Experimental slurry conversion and seeding experiments confirm that both racemic Forms II and III are metastable and rapidly convert to the more stable conglomerate Form I [1]. In contrast, 2‑phenylbutanamide occurs as a single stable form with no reported polymorphic transitions, offering no such stability hierarchy for crystallization process design . For industrial‑scale production or solid‑form screening, the existence of a well‑characterized thermodynamic stability landscape reduces the risk of late‑stage polymorphic conversion.

Process Chemistry Crystallization Robustness Density Functional Theory

High‑Precision Application Scenarios for 3‑Methyl‑2‑phenylbutanamide (CAS 5470-47-3) Based on Quantitative Evidence


Chiral Resolution and Enantiopure Reference Standard Preparation for Ibuprofen Impurity Profiling

The (S)‑enantiomer (CAS 174290‑51‑8) is a recognized Ibuprofen Impurity 6 , and the rac‑compound (CAS 5470‑47‑3) spontaneously forms a conglomerate (Form I) [1], enabling straightforward enantiomeric separation by preferential crystallization. Analytical laboratories and pharmaceutical QC departments procure the racemate or enantiopure form to prepare calibration standards that meet pharmacopoeial identity and purity specifications.

Polymorph and Solid‑Form Screening for Crystallization Process Development

With three structurally characterized solid forms (conglomerate Form I, metastable Form II, metastable Form III) and a DFT‑validated stability hierarchy [1], this compound serves as a model system for solid‑form screening, slurry‑conversion studies, and crystallization process ruggedness testing. It is valuable for laboratories developing controlled crystallization protocols for chiral amides where polymorphic outcome impacts downstream bioavailability or formulation properties.

Negative Control Compound for Quorum‑Sensing Inhibitor Screening Programs

3‑Methyl‑2‑phenylbutanamide is functionally inactive in Vibrio harveyi QS reporter assays (IC₅₀ > 100 µM) , whereas its N‑(2′‑phenylethyl) derivative is a potent antagonist (IC₅₀ ≈ 1.1 µM) [2]. This orthogonal activity pair makes the unsubstituted amide an ideal negative control for screening novel phenethylamide‑based QS inhibitors, ensuring assay validation and SAR interpretation.

DFT‑Guided Computational Chemistry and Crystal Structure Prediction Campaigns

The availability of high‑resolution single‑crystal X‑ray structures for all three polymorphs, combined with published DFT calculations at the B3LYP‑D3/6‑31G(d,p) level [1], provides a benchmark dataset for validating computational crystal‑structure‑prediction (CSP) algorithms. Computational chemists and solid‑state informatics groups use this compound to test lattice‑energy ranking methods and to refine dispersion‑corrected DFT protocols for chiral amide systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.